molecular formula C14H25NO5 B15064033 Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate CAS No. 797038-36-9

Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate

Cat. No.: B15064033
CAS No.: 797038-36-9
M. Wt: 287.35 g/mol
InChI Key: LZJMMBXWYYRLSM-UHFFFAOYSA-N
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Description

Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS: 203434-46-2) is a protected chiral pyrrolidine derivative that serves as a fundamental building block in organic and medicinal chemistry research. Its primary value lies in its role as a versatile synthetic intermediate for the preparation of more complex, biologically active molecules. The compound features a hydroxyl group and two tert-butoxycarbonyl (Boc) protecting groups, which enhance its solubility and allow for selective deprotection under mild acidic conditions, a critical advantage in multi-step syntheses. This compound is particularly significant in the synthesis of proline and 4-fluoroproline analogs, which are of high interest in drug discovery and development. Research has demonstrated its use as a precursor in the automated radiosynthesis of cis- and trans-4-[18F]fluoro-l-proline, which are positron emission tomography (PET) imaging agents used for detecting diseases such as pulmonary fibrosis and various carcinomas . The bulky tert-butyl ester groups in related precursors help prevent undesired side reactions during nucleophilic fluorination, enabling the production of diastereomerically pure products crucial for imaging studies . Furthermore, structurally similar chiral pyrrolidine-based compounds have shown promising in vitro biological activity, including above 80% inhibition of diabetic and inflammatory pathways, as evidenced by studies on molecules like (2S,4R)-4-Hydroxy Pyrrolidine-1,2-Dicarboxylate . With a molecular formula of C14H25NO5 and a molecular weight of 287.36 g/mol, this building block is engineered for research applications focused on developing new therapeutic agents and molecular probes. Intended Use This product is provided For Research Use Only. It is strictly for laboratory research and scientific experimentation. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)9-7-15(8-10(9)16)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJMMBXWYYRLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473660, DTXSID001169459
Record name Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(1,1-dimethylethyl) 4-hydroxy-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797038-36-9, 203434-46-2
Record name 1,3-Bis(1,1-dimethylethyl) 4-hydroxy-1,3-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=797038-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(1,1-dimethylethyl) 4-hydroxy-1,3-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations and Stereochemical Diversity

Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate is distinguished by its hydroxyl group and tert-butyl ester moieties. In contrast, analogs like 1-(tert-butyl) 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate () feature alkyl substituents (e.g., methyl or ethyl groups) instead of hydroxyl, altering polarity and reactivity. Stereochemical variations significantly impact biological activity; for example, rac-1-(tert-butyl) 3-ethyl (2R,3R,4S)-4-isopropyl-2-phenylpyrrolidine-1,3-dicarboxylate () exhibits diastereomeric ratios (dr) of 61:39, highlighting synthetic challenges in stereocontrol .

Reactivity and Functionalization

The hydroxyl group in this compound allows for targeted modifications. For instance, in , the hydroxyl group is replaced with fluorine using morpholinosulfur trifluoride to produce fluorinated analogs for radiopharmaceuticals . Conversely, non-hydroxylated analogs like Di-tert-butyl imidazolidine-1,3-dicarboxylate () exhibit stability under radical reactions, making them suitable for transition metal-catalyzed processes .

Biological Activity

Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate (CAS No. 203434-46-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and as an antioxidant. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Weight : 287.35 g/mol
  • Chemical Formula : C13H23NO5
  • Structure : The compound features a pyrrolidine ring with two carboxylate groups and tert-butyl substituents, which contribute to its stability and lipophilicity.

Antiviral Activity

One of the notable studies investigated the compound's effect on influenza virus neuraminidase. The compound was found to exhibit inhibitory activity against this viral enzyme, which is crucial for viral replication and spread. The effectiveness was quantified using the MTT assay, where the compound's half-maximal effective concentration (EC50) was determined, indicating its potential as an antiviral agent .

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties. Its ability to inhibit oxidative stress pathways makes it a candidate for further studies in neurodegenerative diseases such as Alzheimer's. The compound has been shown to reduce cell death in neuronal cultures exposed to oxidative stressors.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in oxidative stress and inflammation, which are often upregulated in neurodegenerative conditions.
  • Antioxidant Properties : It demonstrates significant antioxidant activity, scavenging free radicals and reducing lipid peroxidation in cellular models .
  • Modulation of Cell Signaling : The compound may influence signaling pathways associated with apoptosis and cell survival, enhancing cellular resilience against stressors .

Case Studies and Experimental Data

A summary of relevant experimental findings is presented in the table below:

Study ReferenceBiological ActivityMethodologyKey Findings
AntiviralMTT AssayInhibitory effect on influenza neuraminidase with EC50 values indicating significant antiviral potential.
NeuroprotectionNeuronal Culture AssaysReduced oxidative stress-induced cell death; potential application in neurodegenerative diseases.
AntioxidantLipid Peroxidation AssayEffective scavenging of free radicals; reduced lipid peroxidation levels significantly.

Q & A

Q. What are the critical physicochemical properties influencing experimental design with Di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate?

The compound (C₁₂H₂₁NO₅, MW 259.30 g/mol) has a LogP of 0.715, indicating moderate hydrophobicity, and a water solubility of 4.9 g/L at 25°C . Its density (1.189 g/cm³) and PSA (76.07 Ų) affect solvent selection (e.g., THF or dichloromethane) and chromatographic purification strategies. The tert-butyl groups impart steric protection, requiring anhydrous conditions for stability during reactions.

Q. What synthetic methodologies are reported for this compound?

A five-step synthesis involves:

  • Deprotonation with lithium diisopropylamide (LDA) in THF/hexane at -78°C .
  • Acid hydrolysis (HCl/dioxane) at 20–50°C to remove protecting groups .
  • Palladium-catalyzed coupling (Pd(OAc)₂, XPhos ligand) in tert-butanol under inert atmosphere . Yields depend on temperature control and intermediate purification (e.g., column chromatography).

Q. Which analytical techniques validate its structural integrity?

Key methods include:

  • 13C-NMR : Distinct carbonyl signals at 153.5 ppm (Boc groups) and 88.9 ppm (pyrrolidine carbons) .
  • IR spectroscopy : Strong absorption at 1697 cm⁻¹ for ester carbonyls .
  • Mass spectrometry : Observed [M]+ at m/z 277.1662 vs. calculated 277.1678 . High-resolution MS and 2D NMR (e.g., HSQC) resolve stereochemical ambiguities.

Advanced Research Questions

Q. How can researchers optimize multi-step reaction yields involving this compound?

  • Stepwise monitoring : Use TLC or LC-MS to track intermediate formation (e.g., tert-butyl ester deprotection) .
  • Catalyst screening : Compare Pd(OAc)₂ with alternative catalysts (e.g., Pd(dba)₂) for coupling efficiency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions .

Q. What strategies address contradictions in reported spectral data?

Discrepancies in NMR shifts (e.g., ±0.5 ppm) arise from solvent deuteration levels or pH variations. Mitigation includes:

  • Standardizing solvent systems (CDCl₃ vs. DMSO-d₆) .
  • Using internal standards (e.g., TMS) and temperature-controlled probes .
  • Cross-validating with computational chemistry tools (e.g., DFT calculations for expected shifts).

Q. How do the tert-butyl groups influence reaction pathways in asymmetric synthesis?

The bulky tert-butyl groups:

  • Shield the pyrrolidine nitrogen, directing nucleophilic attacks to the C-3 position .
  • Enhance diastereoselectivity in cycloadditions (e.g., 1,3-dipolar reactions) by restricting conformational flexibility. Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess post-reaction .

Q. What mechanistic insights explain its stability under basic vs. acidic conditions?

  • Acidic conditions : Boc groups hydrolyze selectively (HCl/dioxane, 93–96°C), preserving the ethyl ester .
  • Basic conditions : K₂CO₃ in acetonitrile removes ethyl esters without affecting tert-butyl groups . Kinetic studies (e.g., pH-rate profiling) guide condition selection for orthogonal deprotection.

Methodological Considerations

Q. How to troubleshoot low yields in palladium-mediated coupling reactions?

  • Oxygen sensitivity : Use Schlenk lines for inert atmosphere maintenance .
  • Ligand optimization : Screen phosphine ligands (XPhos vs. SPhos) to improve Pd catalyst turnover .
  • Substrate purity : Pre-purify intermediates via flash chromatography to remove inhibitory byproducts.

Q. What purification techniques are optimal for isolating this compound?

  • Crystallization : Utilize solubility differences in hexane/EtOAc mixtures .
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for high-purity isolation (>98%) .
  • Size-exclusion chromatography : Separate high-MW impurities in DMF or DCM .

Q. How to evaluate its potential as a chiral building block in drug discovery?

  • X-ray crystallography : Resolve absolute configuration using single crystals grown from ethanol/water .
  • Biological assays : Test glutamate transporter inhibition (e.g., competitive binding assays with synaptosomal membranes) .
  • Molecular docking : Model interactions with target proteins (e.g., EAAT2) using software like AutoDock .

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